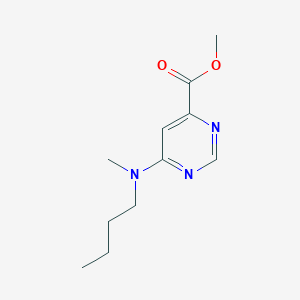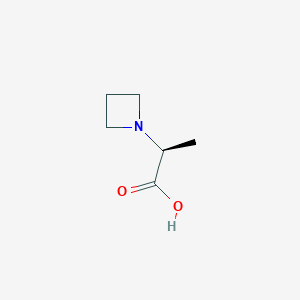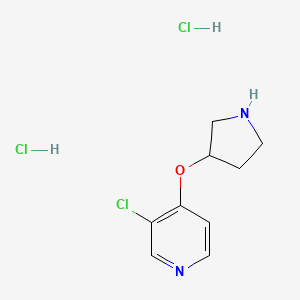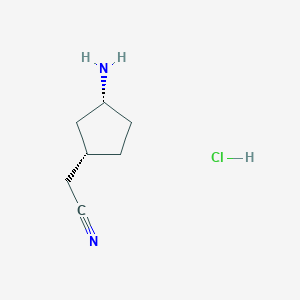
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Vue d'ensemble
Description
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Directed Lithiation of Unprotected Benzoic Acids Research by Bennetau et al. (1995) explores the lithiation of benzoic acid to produce ortho-substituted products, demonstrating the utility of benzoic acids in synthesizing compounds with varied functionalities. This method facilitates the development of benzoic acids tri- and tetra-substituted with diverse functionalities, indicating its importance in synthetic organic chemistry (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Luminescent Properties of Lanthanide Coordination Compounds A study by Sivakumar et al. (2010) on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates highlights the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these compounds. This research points to the application of benzoic acid derivatives in creating materials with specific photophysical properties, which could be useful in sensors and optical devices (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Development of Novel Fluorescence Probes Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, showcasing another application of benzoic acid derivatives in biotechnology and medical research. These probes, based on benzoic acid derivatives, allow for the reliable detection and distinction of specific reactive oxygen species, contributing to studies on oxidative stress and related diseases (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Mécanisme D'action
Target of Action
The compound is a derivative of benzoic acid , which is a fungistatic compound widely used as a food preservative . It’s also a derivative of a fluorinated cyclobutyl compound , which might have unique reactivity due to the presence of the fluorine atoms and the strained cyclobutyl ring.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For benzoic acid derivatives, their fungistatic activity is typically due to their ability to disrupt the cell membrane and inhibit essential enzymes .
Biochemical Pathways
Again, the specific pathways would depend on the compound’s targets. Benzoic acid derivatives might affect pathways related to cell wall synthesis and enzyme activity .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Benzoic acid is known to conjugate with glycine in the liver and excreted as hippuric acid .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets fungal cells like benzoic acid, it might result in the inhibition of fungal growth .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the stability of benzoic acid is known to be affected by light and heat .
Analyse Biochimique
Biochemical Properties
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its benzylic position, which allows for resonance stabilization and facilitates nucleophilic substitution and oxidation reactions . These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways and processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, while its effects on gene expression can alter the production of specific proteins and enzymes . Additionally, the compound’s influence on cellular metabolism can affect the overall metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The benzylic position of the compound allows for resonance stabilization, which facilitates its interactions with enzymes and proteins . These interactions can lead to the modulation of enzyme activity and the regulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . The benzylic position of the compound plays a crucial role in its interactions with metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, affecting its overall impact on cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . The subcellular localization of the compound is crucial for its role in modulating cellular processes and biochemical pathways.
Propriétés
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-4-2-1-3-9(10)11(15)16/h1-4,8H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJTEVRIHMOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


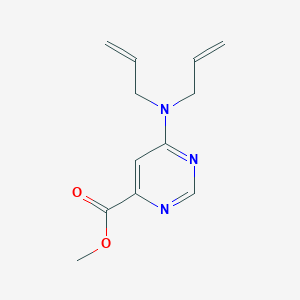
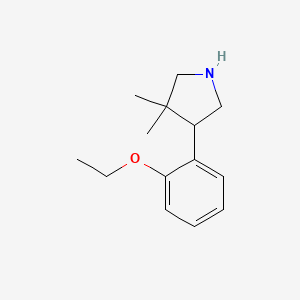
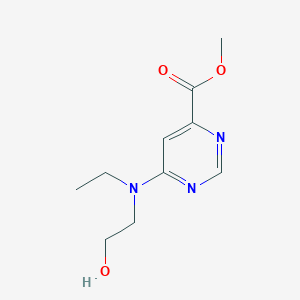
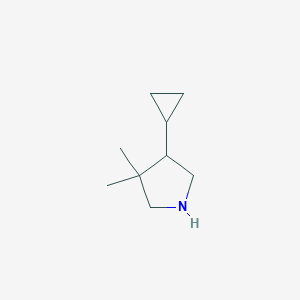
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
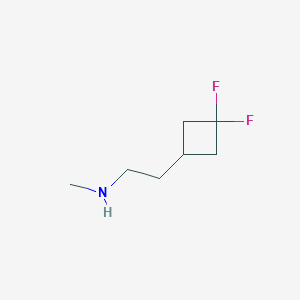
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)

